2-(1-Piperazinylsulfonyl)ethanol Hydrochloride 2-(1-Piperazinylsulfonyl)ethanol Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13875359
InChI: InChI=1S/C6H14N2O3S.ClH/c9-5-6-12(10,11)8-3-1-7-2-4-8;/h7,9H,1-6H2;1H
SMILES: C1CN(CCN1)S(=O)(=O)CCO.Cl
Molecular Formula: C6H15ClN2O3S
Molecular Weight: 230.71 g/mol

2-(1-Piperazinylsulfonyl)ethanol Hydrochloride

CAS No.:

Cat. No.: VC13875359

Molecular Formula: C6H15ClN2O3S

Molecular Weight: 230.71 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Piperazinylsulfonyl)ethanol Hydrochloride -

Specification

Molecular Formula C6H15ClN2O3S
Molecular Weight 230.71 g/mol
IUPAC Name 2-piperazin-1-ylsulfonylethanol;hydrochloride
Standard InChI InChI=1S/C6H14N2O3S.ClH/c9-5-6-12(10,11)8-3-1-7-2-4-8;/h7,9H,1-6H2;1H
Standard InChI Key YROBUWVONQNPFU-UHFFFAOYSA-N
SMILES C1CN(CCN1)S(=O)(=O)CCO.Cl
Canonical SMILES C1CN(CCN1)S(=O)(=O)CCO.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s structure consists of a piperazine ring (a six-membered heterocycle with two nitrogen atoms) substituted at one nitrogen with a sulfonyl group (SO2\text{SO}_2) and an ethanol side chain. The hydrochloride salt enhances its stability and solubility in polar solvents. Key identifiers include:

PropertyValue
Molecular FormulaC6H15ClN2O3S\text{C}_6\text{H}_{15}\text{ClN}_2\text{O}_3\text{S}
Molecular Weight230.71 g/mol
CAS NumberNot assigned
MDL NumberMFCD32708856
SMILESC1CN(CCN1)S(=O)(=O)CCO.Cl

Spectral Characteristics

While experimental spectral data (e.g., NMR, IR) are unavailable in the provided sources, computational predictions suggest strong absorption bands in the infrared region corresponding to sulfonyl (SO2\text{SO}_2) and hydroxyl (-OH\text{-OH}) groups. The piperazine ring’s chair conformation and sulfonyl group’s electron-withdrawing nature likely influence its reactivity .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via nucleophilic substitution or sulfonation reactions. A plausible method involves:

  • Sulfonation of Piperazine: Reaction with sulfur trioxide or chlorosulfonic acid to form 1-(sulfonyl)piperazine.

  • Ethoxylation: Introduction of the ethanol group using 2-chloroethanol or ethylene oxide under basic conditions.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Process Optimization

Patent CN103254153A highlights strategies for optimizing piperazine derivatives, emphasizing solvent selection (e.g., water, ethanol) and stoichiometric control to minimize byproducts. For instance, using a 2:1 molar ratio of piperazine mono-hydrochloride to 2-(2-chloroethoxy)ethanol improves yield .

Physicochemical Properties

Thermal and Solubility Data

PropertyValue
Boiling PointNot reported
Melting PointNot reported
Density1.319 g/cm³ (predicted)
SolubilitySoluble in water, polar solvents

Stability and Reactivity

  • Hydrolysis: Susceptible to acidic or basic hydrolysis due to the sulfonyl group.

  • Thermal Decomposition: May release toxic gases (e.g., SOx\text{SO}_x, HCl\text{HCl}) upon heating .

Hazard ClassCategoryH-Phrase
Acute Toxicity (Oral)4 (Harmful)H302
Skin Irritation2H315
Eye Irritation2AH319
Respiratory Irritation3H335

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s sulfonamide and piperazine motifs are valuable in drug design:

  • Antimicrobial Agents: Piperazine derivatives are explored for antibacterial and antifungal activity.

  • Central Nervous System (CNS) Drugs: Sulfonamides modulate neurotransmitter receptors (e.g., serotonin, dopamine) .

Case Study: CETP Inhibitors

In a patent (EP1157016A1), analogous sulfonylethanol derivatives were used to synthesize cholesteryl ester transfer protein (CETP) inhibitors, highlighting potential cardiovascular applications .

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